molecular formula C13H10ClN3O3 B14621099 N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide CAS No. 60524-31-4

N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide

Cat. No.: B14621099
CAS No.: 60524-31-4
M. Wt: 291.69 g/mol
InChI Key: HVYKSAYFEOCGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a chlorophenyl group attached to a pyridine ring, which is further substituted with a nitro group and a carboxamide group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Chloromethylation: The chlorophenyl group is introduced via a chloromethylation reaction, where a chloromethylating agent such as chloromethyl methyl ether is used.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-[(4-Chlorophenyl)methyl]-5-aminopyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-nitropyridine-3-carboxylic acid and the corresponding amine.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Chlorophenyl)methyl]-5-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential biological activities.

Properties

CAS No.

60524-31-4

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3O3/c14-11-3-1-9(2-4-11)6-16-13(18)10-5-12(17(19)20)8-15-7-10/h1-5,7-8H,6H2,(H,16,18)

InChI Key

HVYKSAYFEOCGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.